Home > Products > Bioactive Reagents P553 > Tranexamic acid
Tranexamic acid - 1197-17-7

Tranexamic acid

Catalog Number: EVT-1205897
CAS Number: 1197-17-7
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tranexamic acid is a synthetic analog of the amino acid lysine. [] It is classified as an antifibrinolytic agent, meaning it prevents the breakdown of blood clots. [] Tranexamic acid plays a significant role in scientific research, particularly in fields where controlling bleeding is crucial.

Source and Classification

Tranexamic acid is classified as an antifibrinolytic agent. It is derived from the amino acid lysine and acts by inhibiting the breakdown of fibrin, a protein essential for blood clotting. The compound is utilized in diverse medical applications, including surgery, trauma management, and treatment of hereditary angioedema.

Synthesis Analysis

The synthesis of tranexamic acid has been extensively studied, leading to various methodologies that optimize yield and purity.

  1. Traditional Synthesis:
    • One common method involves the hydrogenation of 4-aminomethylbenzoic acid. This process typically requires high temperatures (90-200 °C) and pressures (up to 200 atm) to facilitate the reaction effectively .
  2. Improved Methods:
    • Recent advancements have introduced methods that operate under moderate conditions, significantly enhancing scalability for industrial production. For instance, one patented process involves treating 4-cyanobenzylamine hydrochloride with sulfuric acid, followed by hydrogenation using a rhodium catalyst . This approach allows for efficient synthesis while minimizing energy consumption.
  3. Seven-Step Synthesis:
    • A novel seven-step synthesis route has been developed from dimethyl terephthalate, which serves as a readily available starting material. This method emphasizes cost-effectiveness and practicality for large-scale production .
Molecular Structure Analysis

Tranexamic acid has the chemical formula C8H15NO2\text{C}_8\text{H}_{15}\text{N}\text{O}_2 and a molecular weight of approximately 157.21 g/mol.

  • Structural Features:
    • The molecule features a cyclohexane ring with an aminomethyl group and a carboxylic acid group. The structural formula can be represented as:
trans4 Aminomethyl cyclohexane 1 carboxylic acid\text{trans}-4-\text{ Aminomethyl cyclohexane 1 carboxylic acid}
  • Geometric Configuration:
    • The trans configuration around the cyclohexane ring is critical for its biological activity, influencing how it interacts with plasminogen.
Chemical Reactions Analysis

Tranexamic acid participates in various chemical reactions primarily related to its role as an inhibitor of fibrinolysis:

  1. Inhibition of Plasminogen Activation:
    • Tranexamic acid competitively binds to plasminogen, preventing its conversion to plasmin, which is responsible for fibrin degradation. This mechanism stabilizes blood clots and reduces bleeding .
  2. Reversible Binding:
    • The binding affinity of tranexamic acid varies across different sites on the plasminogen molecule, allowing it to act as a reversible inhibitor .
Mechanism of Action

The mechanism by which tranexamic acid exerts its antifibrinolytic effects involves several key processes:

  • Competitive Inhibition:
    • Tranexamic acid competes with plasminogen for binding sites on fibrin, effectively blocking the activation of plasmin . This action stabilizes the fibrin matrix in clots and prevents excessive bleeding during surgical procedures or trauma.
  • Complement System Modulation:
    • In patients with hereditary angioedema, tranexamic acid reduces complement activation by inhibiting plasmin activity, thereby preventing attacks associated with this condition .
Physical and Chemical Properties Analysis

Tranexamic acid exhibits several notable physical and chemical properties:

  • Solubility:
    • It is soluble in water and slightly soluble in alcohols.
  • pH Stability:
    • The compound maintains stability across a pH range of approximately 4 to 7.
  • Bioavailability:
    • After oral administration, tranexamic acid has a bioavailability of about 30-50%, with peak plasma concentrations achieved within 2.5 hours post-dose .
Applications

Tranexamic acid finds extensive use across various medical fields due to its effectiveness in managing bleeding:

  1. Surgical Procedures:
    • It is commonly administered during surgeries such as cardiac operations and orthopedic procedures to minimize blood loss .
  2. Trauma Management:
    • Tranexamic acid has been shown to reduce mortality in trauma patients experiencing significant hemorrhage, as evidenced by studies like the CRASH-2 trial .
  3. Menorrhagia Treatment:
    • It is also used to treat heavy menstrual bleeding (menorrhagia), providing relief for women suffering from this condition.
  4. Hereditary Angioedema:
    • The drug serves as a preventive treatment for patients with hereditary angioedema, helping to manage episodes effectively .
  5. Dental Surgery:
    • Tranexamic acid is utilized in dental procedures to control bleeding, particularly in patients with coagulopathies.
Pharmacological Mechanisms of Tranexamic Acid

Biochemical Basis of Antifibrinolytic Activity

Plasminogen Activation Inhibition: Structural and Kinetic Analysis

Tranexamic acid (TXA) is a synthetic lysine analogue that competitively inhibits the activation of plasminogen to plasmin. Its molecular structure (trans-4-aminomethylcyclohexane-1-carboxylic acid; C8H15NO2) features a cyclohexane ring and an aminomethyl group, enabling reversible binding to the lysine-binding sites (kringle domains) of plasminogen. This binding sterically hinders plasminogen's interaction with fibrin, preventing its conformational activation by tissue plasminogen activator (tPA) [1] [7]. Kinetic studies reveal that TXA reduces plasmin generation by >80% at plasma concentrations of 10–15 mg/L, with maximal inhibition achieved within 2 hours of intravenous administration [3] [8].

TXA Binding Affinity to Lysine Sites on Plasminogen/Plasmin

TXA exhibits high-affinity binding to both plasminogen and plasmin, with dissociation constants (Kd) in the micromolar range. It occupies five low-affinity sites and one high-affinity site on plasminogen, the latter critical for fibrin binding. The high-affinity site shows a Kd of 1.1 μM, approximately 10-fold lower than ε-aminocaproic acid (EACA), explaining TXA's superior potency [1] [7] [8]. This binding prevents plasminogen adsorption onto fibrin and subsequent plasmin-mediated fibrinolysis.

Comparative Efficacy Against ε-Aminocaproic Acid (EACA)

TXA is 6–10 times more potent than EACA in inhibiting fibrinolysis due to its structural rigidity and higher binding affinity. In vitro studies demonstrate that 50% fibrinolytic inhibition requires TXA concentrations of 5–10 mg/L versus 50–100 mg/L for EACA. Clinically, this translates to lower dosing requirements for TXA to achieve equivalent antifibrinolytic effects [1] [7] [8].

Table 1: Comparative Binding Properties of TXA and EACA

ParameterTranexamic Acid (TXA)ε-Aminocaproic Acid (EACA)
Dissociation Constant (Kd)1.1 μM10–15 μM
Plasma Concentration for 50% Inhibition5–10 mg/L50–100 mg/L
Relative Potency1× (Reference)0.1–0.15×

Pharmacokinetics and Pharmacodynamics

Bioavailability and Absorption Dynamics Across Routes (Oral, IV, Topical)

  • Intravenous (IV): Immediate 100% bioavailability; peak plasma concentration (Cmax) achieved within 15 minutes.
  • Oral: Bioavailability ranges from 33–53% due to first-pass metabolism. Cmax reached at 2.5–3 hours post-administration [1] [7].
  • Topical: Limited systemic absorption; aqueous humor concentrations reach 10% of plasma levels after ocular administration [1] [3].Food intake does not alter oral absorption kinetics, making dosing flexible relative to meals [7].

Tissue Distribution: Cerebrospinal Fluid, Placental Transfer, and Ocular Penetration

TXA distributes into cerebrospinal fluid (CSF), placenta, and ocular tissues:

  • CSF: Concentrations reach ~10% of plasma levels due to passive diffusion across the blood-brain barrier [1] [7].
  • Placenta: Free diffusion results in cord blood concentrations equaling maternal plasma levels [1].
  • Aqueous Humor: Topical application achieves therapeutic levels (1–5 mg/L) sufficient for antifibrinolytic effects in hyphema [1] [3].The steady-state volume of distribution (Vd) is 0.18–0.39 L/kg, indicating confinement primarily to the extracellular compartment [7].

Table 2: Tissue Distribution Profile of Tranexamic Acid

TissueConcentration Relative to Plasma (%)Key Clinical Implications
Cerebrospinal Fluid~10%Potential neuroactive effects
Placental/Cord Blood100%Use in obstetric bleeding
Aqueous Humor5–10% (Topical)Management of traumatic hyphema
Synovial Fluid40–60%Efficacy in joint surgery

Renal Clearance and Dose Adjustment in Renal Impairment

TXA is eliminated primarily via glomerular filtration, with >95% excreted unchanged in urine. Its elimination half-life is 2 hours (IV) and 11 hours (oral). Renal impairment significantly prolongs clearance:

  • Mild impairment (CrCl 60–89 mL/min): Half-life extends to 5–7 hours.
  • Severe impairment (CrCl <30 mL/min): Half-life exceeds 15 hours [1] [7].Dose reductions of 25–50% are recommended in moderate-to-severe renal dysfunction to prevent accumulation. Hemodialysis removes ~60% of circulating TXA, necessitating post-dialysis supplementation [7].

Molecular Interactions Beyond Hemostasis

GABAA and Glycine Receptor Antagonism: Neurological Implications

At high concentrations (>100 mg/L), TXA antagonizes GABAA and glycine receptors in the central nervous system (CNS). This occurs via competitive inhibition at the ligand-binding sites, reducing chloride influx and neuronal hyperpolarization. Clinically, this manifests as seizures, particularly during cardiac surgery where high-dose TXA is used. Electroencephalographic (EEG) studies confirm cortical hyperexcitability within 1 hour of high-dose IV infusion [7] [8]. The risk is heightened by blood-brain barrier disruption (e.g., traumatic brain injury) [9].

Complement System Modulation in Hereditary Angioedema

TXA inhibits plasmin-mediated cleavage of complement proteins (C3, C5) and prevents consumption of C1 esterase inhibitor (C1-INH). By binding plasminogen, TXA reduces plasmin generation, which otherwise activates the complement cascade. This mechanism reduces angioedema attacks in hereditary angioedema (HAE), with clinical trials showing a 40–50% decrease in attack frequency [5] [10] [8]. TXA is less effective than C1-INH concentrates but remains a low-cost alternative in resource-limited settings.

Table 3: Non-Hemostatic Molecular Targets of Tranexamic Acid

TargetMechanismFunctional Consequence
GABAA ReceptorCompetitive antagonismSeizures, cortical hyperexcitability
Glycine ReceptorCompetitive antagonismReduced inhibitory neurotransmission
Complement C3/C5Plasmin-dependent cleavage inhibitionAttenuated inflammatory response
C1 Esterase InhibitorReduced plasmin-mediated consumptionPrevention of angioedema attacks

Compound Names Mentioned:

  • Tranexamic acid (TXA)
  • ε-Aminocaproic acid (EACA)
  • trans-4-Aminomethylcyclohexanecarboxylic acid
  • t-AMCHA
  • Cyclohexanecarboxylic acid, 4-(aminomethyl)-, trans-
  • Amikapron
  • Cyklokapron
  • Lysteda
  • CL 65336
  • RP 18,429

Properties

CAS Number

1197-17-7

Product Name

Tranexamic acid

IUPAC Name

4-(aminomethyl)cyclohexane-1-carboxylic acid

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)

InChI Key

GYDJEQRTZSCIOI-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN)C(=O)O

Solubility

167000 mg/L
1.06 M

Synonyms

AMCA
AMCHA
Amchafibrin
Anvitoff
Cyklokapron
Exacyl
KABI 2161
Spotof
t-AMCHA
Tranexamic Acid
trans-4-(Aminomethyl)cyclohexanecarboxylic Acid
Transamin
Ugurol

Canonical SMILES

C1CC(CCC1CN)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.